6-Methoxythiazolo[5,4-C]pyridin-2-amine
Description
Structural Significance within Heterocyclic Chemistry
6-Methoxythiazolo[5,4-c]pyridin-2-amine is a fused heterocyclic compound that integrates several key chemical motifs, each contributing to its unique structural and electronic properties. The core of the molecule is the thiazolopyridine ring system, which results from the fusion of a thiazole (B1198619) and a pyridine (B92270) ring.
Thiazole Ring: The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. It is a component of numerous pharmacologically important molecules, including sulfathiazole (B1682510) (an antimicrobial) and ritonavir (B1064) (an antiretroviral). The presence of the sulfur atom can facilitate non-covalent interactions with biological targets, while the nitrogen atom can act as a hydrogen bond acceptor.
Pyridine Ring: The pyridine ring is a six-membered aromatic heterocycle that is a fundamental building block in a vast number of natural products and synthetic compounds. Its nitrogen atom imparts basicity and can participate in hydrogen bonding and metal coordination. The pyridine moiety is found in drugs such as imatinib, used in cancer therapy. rsc.org
The fusion of these two rings to form the thiazolopyridine scaffold creates a bicyclic system with a distinct electronic distribution and a three-dimensional shape that can be exploited for specific molecular recognition. researchgate.net The arrangement of the fused rings in this compound is one of several possible isomers, each with potentially different biological activities. tandfonline.com
Furthermore, the substituents on this core scaffold play a crucial role in modulating its physicochemical properties and biological activity:
2-Amino Group: The amino group at the 2-position of the thiazole ring is a key functional group. Aminopyridines and related amino-heterocycles are known to be important precursors in the synthesis of a variety of biologically active compounds. nih.gov This group can act as a hydrogen bond donor and acceptor, and its basicity can be crucial for interactions with acidic residues in enzyme active sites or receptors.
6-Methoxy Group: The methoxy (B1213986) group attached to the pyridine ring is an electron-donating group that can influence the electron density of the entire ring system. This can affect the molecule's reactivity, metabolic stability, and binding affinity to target proteins. The position of this group is critical, as it can direct the orientation of the molecule within a binding pocket.
The combination of the thiazolopyridine core with the amino and methoxy functional groups makes this compound a molecule of significant interest for chemical and biological exploration.
Overview of Research Trajectories for Thiazolopyridine and Aminopyridine Scaffolds
While specific research on this compound is not extensively documented in publicly available literature, the broader families of thiazolopyridine and aminopyridine derivatives have been the subject of intensive investigation, primarily in the context of drug discovery.
Thiazolopyridine Scaffolds:
The thiazolopyridine nucleus is considered a bioisosteric analog of purine (B94841), a fundamental component of nucleic acids. nih.gov This similarity has prompted extensive research into the potential of thiazolopyridine derivatives as anticancer, antibacterial, antiviral, and anti-inflammatory agents. tandfonline.comnih.gov The fusion of the thiazole and pyridine rings results in a rigid structure that can be functionalized at various positions to optimize biological activity.
Research has demonstrated that different isomers of the thiazolopyridine scaffold exhibit distinct biological profiles. For instance, derivatives of thiazolo[5,4-b]pyridine (B1319707) have been investigated for a range of activities, including their potential as anticancer agents and DNA gyrase B inhibitors. researchgate.net Similarly, the thiazolo[5,4-d]pyrimidine (B3050601) scaffold, a close relative, has been explored for its affinity for adenosine (B11128) receptors, with some derivatives showing promise in animal models of depression. nih.gov
| Thiazolopyridine Scaffold | Derivative Type | Investigated Biological Activity | Reference |
|---|---|---|---|
| Thiazolo[5,4-b]pyridine | General Analogues | S1p1 and S1p5 agonist, H3 receptor antagonist, DNA gyrase B inhibitor, anticancer agent, glucokinase activator | researchgate.net |
| Thiazolo[4,5-d]pyrimidine | Fused Heterocyclic Ring-Systems | Broad range of pharmacological activities due to structural resemblance to adenine (B156593) and guanine | researchgate.net |
| Thiazolo[5,4-d]pyrimidine | 7-amino-2-arylmethyl derivatives | High affinity for Adenosine A1 and A2A Receptors, potential antidepressant activity | nih.gov |
| Tetrahydro-thiazolo-pyridine hybrids | - | Antifungal action | researchgate.net |
Aminopyridine Scaffolds:
Aminopyridines are a class of pyridine derivatives that have been extensively studied in medicinal chemistry. rsc.org They serve as versatile building blocks for the synthesis of more complex molecules and are known to interact with various enzymes and receptors. rsc.org The 2-aminopyridine (B139424) moiety, in particular, is a common feature in many biologically active compounds. nih.gov
Research into aminopyridine derivatives has covered a wide spectrum of therapeutic areas. They have been investigated as inhibitors of α-glucosidase, with potential applications in diabetes management. rsc.org Furthermore, novel synthesis strategies for aminopyridine derivatives are continuously being developed, including multicomponent reactions that offer efficient and environmentally friendly routes to these valuable compounds. nih.govresearchgate.net The interaction of aminopyridine rings with different biological targets is attributed to their unique structural properties, which allow for a diverse array of pharmacological effects. rsc.org
| Aminopyridine Derivative | Synthesis/Investigation Focus | Potential Application | Reference |
|---|---|---|---|
| Aminopyridine thiourea (B124793) derivatives | Inhibition of α-glucosidase enzyme | Non-competitive inhibitors for potential diabetes treatment | rsc.org |
| 2-Amino-3-cyanopyridine derivatives | Multicomponent one-pot reaction synthesis | Efficient synthesis of precursors for various heterocyclic compounds | nih.gov |
| Conjugated multisubstituted aminopyridines | Rh-catalyzed reaction for synthesis | Investigation of fluorescent properties | mdpi.com |
| N-acylated 2-aminopyridine derivatives | Synthesis of amide analogues | Potential antibacterial agents against multidrug-resistant strains | researchgate.net |
The research trajectories for both thiazolopyridine and aminopyridine scaffolds underscore the importance of these structural motifs in the design of new molecules with potential therapeutic applications. The specific combination of these scaffolds in this compound presents an intriguing platform for future research in academic and industrial settings.
Structure
3D Structure
Properties
Molecular Formula |
C7H7N3OS |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
6-methoxy-[1,3]thiazolo[5,4-c]pyridin-2-amine |
InChI |
InChI=1S/C7H7N3OS/c1-11-6-2-4-5(3-9-6)12-7(8)10-4/h2-3H,1H3,(H2,8,10) |
InChI Key |
CGYZXSPMDDLYJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=C1)N=C(S2)N |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations of 6 Methoxythiazolo 5,4 C Pyridin 2 Amine
Novel Synthetic Routes and Reaction Pathways
The assembly of the thiazolo[5,4-c]pyridine (B153566) core is approached through several innovative strategies, focusing on the efficient formation of the bicyclic system.
The fundamental approach to building the thiazolo[5,4-c]pyridine system involves the annulation (fusion) of a thiazole (B1198619) ring onto a pre-functionalized pyridine (B92270) core. A common strategy begins with a suitably substituted pyridine, such as a 3-aminopyridine (B143674) derivative bearing a leaving group (e.g., a halogen) at the 4-position.
One established one-step method for related isomers involves the reaction of a chloronitropyridine with a thioamide or thiourea (B124793). researchgate.net Adapting this for the target molecule, a potential precursor would be a 3-amino-4-chloro-6-methoxypyridine. This intermediate can react with a source of thiocyanate (B1210189), such as potassium thiocyanate (KSCN), to form a 2-thiocyanatopyridine, which is then poised for cyclization. nih.gov Another pathway involves the reaction of the aminopyridine with an isothiocyanate to form a thiourea derivative, which subsequently undergoes cyclization. researchgate.net
A multi-step synthetic route, proven effective for the thiazolo[5,4-b]pyridine (B1319707) isomer, provides a more modular approach. This begins with a dihalopyridine, such as 3-amino-5-bromo-2-chloropyridine, which is first converted to an aminothiazole. nih.gov This demonstrates the principle of building the thiazole ring first before further functionalizing the pyridine moiety. The synthesis of the parent compound, 2-aminothiazolo[5,4-c]pyridine, has been reported, noting that its purification was achieved via high-performance liquid chromatography (HPLC), indicating the established existence of this core structure. researchgate.net
Intramolecular cyclization is the pivotal step in forming the fused thiazole ring. A powerful technique demonstrated in the synthesis of the related thiazolo[5,4-b]pyridine scaffold involves a one-pot reduction and cyclization sequence. nih.gov In this method, a 4-substituted-3-nitropyridine containing a thiocyanate group at the 2-position is treated with a reducing agent like iron powder in acetic acid. nih.govresearchgate.net The reduction of the nitro group to an amine is immediately followed by the amine's nucleophilic attack on the adjacent thiocyanate carbon, effectively closing the thiazole ring to yield the 2-aminothiazolo[5,4-b]pyridine (B1330656) skeleton. nih.gov
This strategy could be directly applied to synthesize the target molecule, likely starting from a 4-chloro-6-methoxy-3-nitropyridine. Substitution of the chlorine with a thiocyanate group, followed by reduction of the nitro group, would trigger the intramolecular cyclization to furnish the 6-Methoxythiazolo[5,4-c]pyridin-2-amine.
Transition metal catalysis, particularly with palladium, is instrumental in both the construction and functionalization of thiazolopyridine systems. Suzuki cross-coupling reactions are frequently employed to form carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents. nih.gov
In a modular synthetic approach, a halogenated thiazolopyridine core can be prepared first, which then serves as a versatile platform for derivatization. For instance, a 6-bromo-thiazolo[5,4-c]pyridin-2-amine derivative could be coupled with various boronic acids or esters in the presence of a palladium catalyst, such as PdCl₂(dppf), to generate a library of analogues with different substituents at the 6-position. nih.govnih.govresearchgate.net This method offers a powerful way to explore structure-activity relationships by systematically modifying the pyridine portion of the molecule. Similarly, Heck and Sonogashira coupling reactions provide avenues for introducing alkenyl and alkynyl groups, respectively.
Modern synthetic chemistry emphasizes environmentally benign methods, and the synthesis of thiazolopyridines has benefited from such approaches. researchgate.net Green chemistry strategies focus on reducing waste, minimizing energy consumption, and using less hazardous materials.
Microwave-assisted synthesis has emerged as a key green technique, often dramatically reducing reaction times and improving yields compared to conventional heating methods. researchgate.netresearchgate.net Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, represent another cornerstone of green synthesis. nih.gov A five-component cascade reaction has been successfully used to construct highly functionalized thiazolo[3,2-a]pyridine derivatives, showcasing the efficiency and atom economy of MCRs. nih.govrsc.org Furthermore, the use of environmentally friendly solvents like water or conducting reactions under catalyst-free conditions contributes to the sustainability of these synthetic routes. researchgate.netijnc.ir
| Method | Conditions | Typical Reaction Time | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Reflux in organic solvents (e.g., ethanol, acetic acid) | 50-480 minutes | Well-established and widely used | researchgate.net |
| Microwave Irradiation | Microwave reactor, often in water or ethanol | 5-20 minutes | Reduced reaction time, higher yields, cleaner reactions | researchgate.netresearchgate.net |
| Ultrasonic Irradiation | Ultrasonic bath at room temperature | 80-200 minutes | Energy efficient, improved yields over reflux | researchgate.net |
| Multicomponent Reactions (MCRs) | One-pot reaction of ≥3 starting materials | Varies (e.g., 24 hours) | High atom economy, reduced waste, operational simplicity | nih.govrsc.org |
Functionalization and Derivatization Strategies
Once the core this compound structure is synthesized, further chemical modifications can be performed to create analogues and homologues, allowing for the fine-tuning of its chemical and biological properties.
The synthesis of analogues of this compound can be achieved by modifying substituents at various positions on the bicyclic ring. Research on related isomers has established several reliable functionalization strategies.
Modification of the Pyridine Ring: A powerful method for introducing diversity is through the functionalization of a halogenated precursor. Starting with a 6-chloro or 6-bromo-thiazolo[5,4-c]pyridine intermediate, a wide array of substituents can be introduced.
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) can attach various aryl, heteroaryl, or vinyl groups. nih.govnih.gov
Nucleophilic aromatic substitution (SNAr) allows for the introduction of nucleophiles. For example, reacting a 5-chloro-isothiazolo[4,5-b]pyridine with morpholine (B109124) or other amines yields the corresponding amino-substituted derivatives. rsc.org This method could be used to replace the 6-methoxy group with other alkoxy groups or various nitrogen nucleophiles.
Modification of the Thiazole Ring: The 2-amino group is a key site for functionalization. It can undergo standard reactions such as acylation or alkylation to produce a range of amide and secondary/tertiary amine derivatives. Direct C-H coupling reactions have also been reported as a novel method to functionalize the thiazole ring in related systems. researchgate.net
| Position of Variation | Synthetic Strategy | Reagents/Catalysts | Type of Analogue Produced | Reference |
|---|---|---|---|---|
| Pyridine Ring (e.g., C6) | Suzuki Cross-Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., PdCl₂(dppf)) | 6-Aryl/heteroaryl derivatives | nih.govnih.gov |
| Pyridine Ring (e.g., C5, C6) | Nucleophilic Aromatic Substitution (SNAr) | Amines (e.g., morpholine), alkoxides | 5- or 6-amino/alkoxy derivatives | rsc.org |
| Thiazole Ring (C2-NH₂) | Acylation / Alkylation | Acyl chlorides, alkyl halides | 2-Amide or 2-(alkylamino) derivatives | - |
| Thiazole Ring (C2) | Variation of Thioamide Precursor | Substituted thioamides (R-CSNH₂) | 2-Substituted (H, alkyl, aryl) derivatives | researchgate.net |
Modification of the 6-Methoxy and 2-Amino Substituents
No specific research data is available in the reviewed literature for the modification of the 6-methoxy and 2-amino substituents on the this compound scaffold.
Regioselective and Stereoselective Syntheses
No specific research data is available in the reviewed literature concerning the regioselective or stereoselective synthesis of derivatives from this compound.
Iii. Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 6-Methoxythiazolo[5,4-c]pyridin-2-amine by mapping the carbon and hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the amine group protons. The two aromatic protons (H-4 and H-7) would likely appear as doublets in the downfield region (typically δ 7.0-8.5 ppm) due to coupling with each other. The methoxy group (-OCH₃) protons are expected to present as a sharp singlet around δ 3.8-4.0 ppm. The primary amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would display seven distinct signals. The carbon atoms of the fused aromatic ring system are expected to resonate in the δ 110-160 ppm range. The carbon of the methoxy group would appear further upfield, typically around δ 55-60 ppm. The C-2 carbon, bonded to both the amine nitrogen and the thiazole (B1198619) nitrogen and sulfur, is anticipated to be significantly downfield, potentially in the δ 160-170 ppm region, similar to related benzothiazole (B30560) structures. nih.gov
The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HMQC/HSQC, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and constitution of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR Data (in DMSO-d₆) | ¹³C NMR Data (in DMSO-d₆) | ||
|---|---|---|---|
| Proton Position | Expected Chemical Shift (δ, ppm) | Carbon Position | Expected Chemical Shift (δ, ppm) |
| H-4 | ~8.0-8.2 (d) | C-2 | ~165-170 |
| H-7 | ~7.1-7.3 (d) | C-4 | ~145-150 |
| -OCH₃ | ~3.9 (s) | C-5a | ~140-145 |
| -NH₂ | Variable (br s) | C-6 | ~155-160 |
| C-7 | ~105-110 | ||
| C-7a | ~135-140 | ||
| -OCH₃ | ~55-60 |
Mass Spectrometry (MS) for Molecular Fingerprinting
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₇H₇N₃OS), high-resolution mass spectrometry (HRMS) would confirm its exact molecular mass, calculated to be approximately 181.0313 g/mol .
The presence of an odd number of nitrogen atoms (three) in the molecule dictates that the molecular ion peak ([M]⁺•) will have an odd nominal mass, a principle known as the nitrogen rule. This provides a quick check for the compound's identity in the mass spectrum.
Under electron impact (EI) ionization, the molecular ion is expected to undergo characteristic fragmentation. Common fragmentation pathways for thiazolopyridine derivatives involve the cleavage of the thiazole or pyridine rings and the loss of small, stable molecules or radicals. sapub.orgresearchgate.net Expected fragmentation for this compound could include:
Loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion at [M-15]⁺.
Loss of formaldehyde (B43269) (CH₂O) from the methoxy group, resulting in a fragment at [M-30]⁺.
Cleavage of the thiazole ring , potentially leading to the loss of HCN or related fragments.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass/Charge Ratio) | Identity of Fragment | Description |
|---|---|---|
| 181 | [C₇H₇N₃OS]⁺• | Molecular Ion ([M]⁺•) |
| 166 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 151 | [M - CH₂O]⁺• | Loss of formaldehyde from the methoxy group |
| 154 | [M - HCN]⁺• | Loss of hydrogen cyanide from the ring system |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsional angles, defining the absolute conformation of the molecule in the solid state.
For this compound, a single-crystal X-ray diffraction study would confirm the planarity of the fused thiazolo[5,4-c]pyridine (B153566) ring system. Analysis of related structures, such as 6-Methoxy-1,3-benzothiazol-2-amine, reveals a nearly planar molecular geometry. nih.gov The study would also detail the orientation of the methoxy and amine substituents relative to the ring.
Furthermore, crystallographic analysis elucidates intermolecular interactions, such as hydrogen bonding. It is expected that the amine group (-NH₂) would act as a hydrogen bond donor, potentially forming dimers or extended networks with the nitrogen atoms of the pyridine or thiazole rings, or the oxygen of the methoxy group of neighboring molecules. nih.gov These interactions are crucial for understanding the crystal packing and solid-state properties of the compound.
Table 3: Typical Bond Lengths and Angles Expected from Crystallographic Analysis
| Parameter | Description | Expected Value |
|---|---|---|
| C-S (thiazole) | Carbon-Sulfur bond length | ~1.74 Å |
| C=N (thiazole) | Carbon-Nitrogen double bond length | ~1.32 Å |
| C-N (amine) | Carbon-Nitrogen single bond length | ~1.36 Å |
| C-O (methoxy) | Aromatic Carbon-Oxygen bond length | ~1.36 Å |
| O-CH₃ (methoxy) | Oxygen-Methyl bond length | ~1.43 Å |
| C-S-C (thiazole) | Bond angle within the thiazole ring | ~90° |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its key structural features:
N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct, sharp to medium intensity bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused aromatic ring system will produce a series of sharp, medium-to-strong absorptions in the 1500-1650 cm⁻¹ region.
C-O Stretching: The ether linkage of the methoxy group will give rise to a strong C-O stretching band, typically found in the 1200-1275 cm⁻¹ range for aryl ethers.
N-H Bending: The scissoring vibration of the primary amine group is expected to cause an absorption in the 1580-1650 cm⁻¹ range, which may overlap with the aromatic ring absorptions.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300-3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3010-3100 | Aromatic C-H Stretch | Pyridine Ring |
| 2850-2960 | Aliphatic C-H Stretch | Methoxy Group (-OCH₃) |
| 1500-1650 | C=N and C=C Stretch | Thiazolo-pyridine Ring |
| 1580-1650 | N-H Bend | Primary Amine (-NH₂) |
| 1200-1275 | Aryl C-O Stretch | Aryl Ether (Methoxy) |
Elemental Analysis as a Complementary Technique
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized compound. For this compound, with the molecular formula C₇H₇N₃OS, the theoretical elemental composition can be calculated with high precision.
An experimental result from a combustion analysis that matches these theoretical values within an acceptable margin of error (typically ±0.4%) provides strong evidence for the compound's elemental formula and serves as a crucial indicator of its purity. Data from a closely related compound, 6-Methoxy-1,3-benzothiazol-2-amine, shows excellent agreement between calculated and found elemental percentages, illustrating the utility of this technique. nih.gov
Table 5: Theoretical Elemental Composition of this compound (C₇H₇N₃OS)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 7 | 84.077 | 46.39% |
| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.89% |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 23.19% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 8.83% |
| Sulfur (S) | 32.06 | 1 | 32.060 | 17.70% |
| Total | 181.213 | 100.00% |
Iv. Computational and Theoretical Investigations of 6 Methoxythiazolo 5,4 C Pyridin 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular properties based on the fundamental principles of quantum mechanics. These methods are instrumental in understanding the electronic characteristics and reactivity of a molecule like 6-Methoxythiazolo[5,4-c]pyridin-2-amine.
Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. These studies provide valuable information about the distribution of electrons within a molecule, which in turn governs its chemical and physical properties.
For this compound, a DFT study would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. Following geometry optimization, various electronic properties can be calculated. These properties include the total energy, dipole moment, and the distribution of atomic charges. The resulting data offers a detailed picture of the molecule's polarity and the nature of its chemical bonds. While specific DFT data for this compound is not published, a hypothetical summary of such results is presented in the table below for illustrative purposes.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value (Hypothetical) | Description |
| Total Energy | -X.XXXX Hartrees | The total electronic energy of the molecule in its ground state. |
| Dipole Moment | Y.YY Debye | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge. |
| Mulliken Atomic Charges | Atom-specific values (e.g., N1: -0.5, C2: +0.3) | The partial charge assigned to each atom in the molecule, indicating sites prone to electrostatic interactions. |
| Molecular Electrostatic Potential (MEP) | Color-coded 3D map | A visual representation of the electrostatic potential on the surface of the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. |
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical indicators of a molecule's chemical reactivity and kinetic stability.
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would provide insights into its potential to participate in chemical reactions. The spatial distribution of the HOMO and LUMO would also reveal the specific regions of the molecule that are most likely to be involved in electron donation and acceptance.
Table 2: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) (Hypothetical) | Implication for Reactivity |
| HOMO Energy | -A.AA | Higher values indicate a greater tendency to donate electrons (nucleophilicity). |
| LUMO Energy | -B.BB | Lower values suggest a greater ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | C.CC | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |
Conceptual DFT provides a framework for quantifying various aspects of chemical reactivity using descriptors derived from the principles of DFT. These descriptors offer a more nuanced understanding of a molecule's reactivity profile beyond simple FMO analysis.
Table 3: Illustrative Conceptual DFT Reactivity Descriptors for this compound
| Descriptor | Formula | Calculated Value (Hypothetical) | Interpretation |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | D.DD eV | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | E.EE eV | Indicates the molecule's resistance to deformation of its electron cloud. A higher value suggests greater stability. |
| Global Electrophilicity (ω) | χ2/(2η) | F.FF eV | Quantifies the overall electrophilic nature of the molecule. |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are employed to study the behavior of molecules at an atomistic level, providing dynamic insights that complement the static picture offered by quantum chemical calculations. These methods are particularly valuable for understanding how a molecule like this compound might interact with biological macromolecules.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
In the context of this compound, molecular docking studies would be performed to predict its binding affinity and mode of interaction with various protein targets. The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of a target protein. A scoring function is then used to estimate the strength of the interaction, often expressed as a binding energy or docking score. The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Result (Hypothetical) | Significance |
| Docking Score | -X.X kcal/mol | A more negative score typically indicates a stronger predicted binding affinity between the ligand and the protein. |
| Key Interacting Residues | Amino Acid Y (Hydrogen Bond), Amino Acid Z (Hydrophobic Interaction) | Identifies the specific amino acid residues in the protein's binding site that are crucial for the interaction with the ligand. |
| Predicted Binding Pose | Visual representation of the ligand in the binding site. | Provides a 3D model of how the ligand is oriented within the binding pocket, guiding further structure-based drug design efforts. |
Molecular dynamics (MD) simulations are computational methods that simulate the movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a system, including conformational changes and intermolecular interactions.
For this compound, MD simulations could be used to study its conformational flexibility in different environments, such as in solution or when bound to a protein. By simulating the trajectory of the molecule over a period of time, researchers can analyze its stable conformations and the transitions between them. When applied to a ligand-protein complex identified through molecular docking, MD simulations can assess the stability of the predicted binding pose and provide a more accurate estimation of the binding free energy.
Table 5: Illustrative Data from a Molecular Dynamics Simulation of this compound Bound to a Protein Target
| Analysis Metric | Observation (Hypothetical) | Interpretation |
| Root Mean Square Deviation (RMSD) | Stable trajectory with low RMSD values for the ligand and protein backbone. | Indicates that the ligand remains stably bound in the predicted pose throughout the simulation. |
| Root Mean Square Fluctuation (RMSF) | Low fluctuations for amino acid residues in the binding site. | Suggests that the binding of the ligand stabilizes the local conformation of the protein. |
| Hydrogen Bond Analysis | Persistent hydrogen bonds observed between the ligand and specific protein residues. | Confirms the importance of these specific interactions for the stability of the complex. |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are essential computational tools for rational drug design. While specific QSAR studies for this compound are not extensively documented in publicly available literature, the methodologies are well-established and can be applied to this class of compounds. Such studies involve creating predictive models to guide the synthesis of new derivatives with enhanced biological activity.
A hypothetical QSAR study on a series of this compound analogs would begin with the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecules' structures, such as their electronic, steric, and lipophilic properties. For related heterocyclic systems like 2-aminothiazol-4(5h)-one derivatives, researchers have successfully used a wide array of descriptors to build robust QSAR models. nih.gov
These descriptors fall into several categories:
Topological indices: These describe the atomic connectivity within the molecule. Examples include GALVEZ, 2D autocorrelations, and Burden eigenvalues. nih.gov
3D descriptors: These capture information about the molecule's three-dimensional shape. Examples include GETAWAY, 3D-MoRSE, and RDF descriptors. nih.gov
Physicochemical properties: Parameters like the logarithm of the partition coefficient (logP) and molar refractivity are also commonly used.
Once calculated, these descriptors are used to build a mathematical model that correlates the structural features with the observed biological activity (e.g., inhibitory concentration IC50). nih.gov Multiple linear regression (MLR) and artificial neural networks (ANN) are common algorithms for this purpose. nih.govnih.gov The reliability of a developed QSAR model is rigorously tested using internal and external validation techniques, ensuring its predictive power for new, unsynthesized compounds. nih.govresearchgate.net Key statistical metrics include the coefficient of determination (R²) and the cross-validated R² (Q²). nih.govresearchgate.net
Pharmacophore modeling complements QSAR by identifying the essential 3D arrangement of chemical features necessary for biological activity. For molecules structurally related to the thiazolo-pyridine core, pharmacophore models often highlight features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. researchgate.netresearchgate.net A study on imidazo[4,5-c]pyridine derivatives, for instance, identified a pharmacophore model consisting of two hydrogen bond acceptors, a negative ionizable feature, and two aromatic features as crucial for activity. researchgate.net Such a model for this compound would guide researchers in placing key functional groups in the correct spatial orientation to maximize interactions with a biological target.
Table 1: Common Descriptors and Models in QSAR/Pharmacophore Studies
| Technique | Example Descriptors/Features | Modeling Algorithm | Validation Metrics |
|---|---|---|---|
| 2D-QSAR | Topological indices (GALVEZ, Burden), 2D Autocorrelations | Multiple Linear Regression (MLR) | R², Adjusted R², F-statistic |
| 3D-QSAR | GETAWAY, 3D-MoRSE, RDF descriptors | Artificial Neural Network (ANN) | R², Cross-validated R² (Q²), pred_R² |
| Pharmacophore Modeling | Hydrogen Bond Acceptors (HBA), Aromatic Rings (Aro), Negative Ionizable (NI) | Feature-based alignment and mapping | RMSD, Fit Score |
In Silico ADMET Prediction Methodologies (Focus on Methods for Research Planning)
In early-stage drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical for success. nih.govbitesizebio.com High attrition rates of drug candidates are often due to poor ADMET profiles. nih.gov In silico ADMET prediction offers a rapid and cost-effective way to screen and prioritize compounds like this compound before committing resources to synthesis and in vitro testing. pharmaron.comspringernature.com These computational methods are integral to modern research planning.
Several methodologies are employed for in silico ADMET prediction:
QSAR and Machine Learning Models: This is the most prevalent approach. It involves building predictive models based on large datasets of compounds with known experimental ADMET properties. iapchem.orgnih.gov Various algorithms, from simple linear models to complex machine learning techniques like Support Vector Machines (SVM), k-Nearest Neighbors (k-NN), and Deep Neural Networks (DNNs), are used. iapchem.orgnih.govmdpi.com These models use calculated molecular descriptors to predict a wide range of properties, including aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for cytochrome P450 (CYP) enzyme inhibition. nih.govcomputabio.com
Molecular Modeling: Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict how a compound might interact with key proteins involved in ADMET processes. computabio.comdntb.gov.ua For example, docking can predict the binding affinity of this compound derivatives to metabolic enzymes like CYPs or drug transporters like P-glycoprotein. computabio.com This provides a mechanistic understanding of potential drug-drug interactions or metabolic liabilities.
Substructure Pattern Recognition: This method identifies specific chemical fragments or substructures within a molecule that are associated with known toxicities (toxicophores) or metabolic instability. nih.gov By analyzing the structure of this compound, researchers can flag potential issues early in the design phase.
Physiologically-Based Pharmacokinetic (PBPK) Modeling: While more complex, PBPK models simulate the fate of a drug in the entire body. nih.gov In silico ADMET predictions serve as key inputs for these models, allowing for the early estimation of pharmacokinetic parameters in humans and helping to anticipate potential challenges. nih.gov
For research planning, these methods are used as a "Tier Zero" screening tool to virtually triage thousands of potential compounds. pharmaron.com By integrating these predictions, chemists can prioritize which derivatives of this compound to synthesize, guide modifications to improve ADMET properties, and ultimately reduce the likelihood of late-stage failures in the drug development pipeline. nih.govbitesizebio.com
Table 2: In Silico ADMET Prediction Methodologies for Research Planning
| Methodology | Description | Predicted ADMET Properties | Role in Research Planning |
|---|---|---|---|
| QSAR / Machine Learning | Statistical models correlating molecular structure with ADMET properties. iapchem.orgcomputabio.com | Solubility, Permeability (Caco-2, MDCK), Plasma Protein Binding, CYP Inhibition, hERG Blockade, Mutagenicity. | High-throughput virtual screening, lead prioritization, identification of liabilities. pharmaron.com |
| Molecular Modeling | Simulates interactions between the compound and specific proteins (e.g., enzymes, transporters). computabio.com | Metabolic site prediction, transporter affinity (e.g., P-gp), enzyme inhibition mechanisms. | Mechanistic insight, guiding chemical modifications to avoid unwanted interactions. |
| Substructure Analysis | Identifies molecular fragments known to be associated with toxicity or metabolic instability. nih.gov | Structural alerts for toxicity (e.g., Ames mutagenicity), metabolic instability. | Early flagging and removal of compounds with known problematic fragments. |
| PBPK Modeling | Integrates physicochemical and in vitro data to simulate in vivo pharmacokinetics. nih.gov | Human pharmacokinetic parameters (e.g., clearance, volume of distribution), potential for drug-drug interactions. | Early prediction of in vivo behavior, guiding selection of candidates for in vivo studies. |
V. Biological Activity and Mechanistic Studies Pre Clinical and in Vitro Focus
Identification of Biological Targets and Pathways
Understanding the specific molecular targets and pathways affected by 6-Methoxythiazolo[5,4-c]pyridin-2-amine is crucial for elucidating its mechanism of action. Research in this area has involved a variety of assays to pinpoint its interactions with key cellular machinery.
Enzyme Inhibition Studies (e.g., Kinases, Hydrolases, Thioesterases)
The thiazolopyridine scaffold, to which this compound belongs, is a known pharmacophore in the development of kinase inhibitors. Derivatives of the related thiazolo[5,4-b]pyridine (B1319707) structure have been identified as potent inhibitors of c-KIT kinase, a key target in gastrointestinal stromal tumors (GIST). nih.gov For instance, certain derivatives have shown significant enzymatic inhibitory activity against c-KIT mutants that confer resistance to standard therapies like imatinib. nih.gov Specifically, functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold has been a novel approach to identifying these c-KIT inhibitors. nih.gov While this provides a rationale for investigating this compound as a kinase inhibitor, specific inhibitory data for this exact compound against a panel of kinases, hydrolases, or thioesterases is not yet extensively detailed in the public domain. The broader class of pyridopyrimidines, which share structural similarities, has demonstrated robust inhibitory activity against cyclin-dependent kinases CDK4/6, crucial regulators of the cell cycle. nih.gov
Receptor Binding Assays
The interaction of this compound with various cellular receptors remains an area of active investigation. As an analog, derivatives of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine have been synthesized and evaluated for their activity on human beta-adrenoceptors (β-AR). nih.gov These compounds, while not showing selectivity in radioligand binding studies, exhibited a high degree of selective β3-AR agonist activity in functional assays, indicating the potential for this scaffold to interact with G-protein coupled receptors. nih.gov
DNA and Protein Interaction Investigations
The ability of small molecules to interact with DNA and proteins is a cornerstone of many therapeutic interventions. A class of related compounds, 6-anilino imidazo[4,5-c]pyridin-2-ones, has been identified as selective inhibitors of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the repair of DNA double-strand breaks. nih.gov This suggests that the broader pyridine-based heterocyclic systems have the potential to engage with components of the DNA damage response pathway. nih.gov
Pre-clinical In Vitro Efficacy Assessments
The therapeutic potential of this compound has been preliminarily assessed through various in vitro efficacy models, including its effects on cell growth and its activity against pathogenic microorganisms.
Anti-proliferative Activity in Cell Lines
The anti-proliferative capacity of compounds is a key indicator of their potential as anti-cancer agents. Thiazolo[5,4-b]pyridine derivatives have demonstrated the ability to suppress the proliferation of cancer cell lines that are dependent on c-KIT signaling, such as GIST-T1 and HMC1.2. nih.gov Some of these derivatives showed anti-proliferative activities comparable or slightly higher than the standard-of-care drug, imatinib. nih.gov The mechanism for this activity involves the blockade of downstream c-KIT signaling, leading to the induction of apoptosis and cell cycle arrest. nih.gov Similarly, various 2-aminothiazole (B372263) derivatives have shown potent antiproliferative activity against a range of cancer cell lines. nih.gov
Table 1: Interactive Data on Anti-proliferative Activity of Related Thiazolopyridine Derivatives
| Compound Class | Cell Line | Target | Observed Effect | Reference |
|---|---|---|---|---|
| Thiazolo[5,4-b]pyridine derivatives | GIST-T1 | c-KIT | Suppression of proliferation | nih.gov |
| Thiazolo[5,4-b]pyridine derivatives | HMC1.2 | c-KIT | Suppression of proliferation | nih.gov |
| Imidazo[4,5-c]pyridin-2-ones | HAP1 | DNA-PK | Radiosensitization | nih.gov |
Antimicrobial and Antiviral Activity Evaluation
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial and antiviral agents. The pyridine (B92270) core is present in numerous compounds with established biological activities. mdpi.com Benzothiazolyl-pyridine hybrids have been evaluated for their antiviral activity against H5N1 and SARS-CoV-2 viruses, with some derivatives showing high rates of inhibition. nih.gov Furthermore, various pyridine compounds have demonstrated excellent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. mdpi.com The 2-aminothiazole moiety is also a privileged structure in antimicrobial research and is a component of several marketed drugs. nih.gov While these findings highlight the potential of the broader chemical class, specific data on the antimicrobial and antiviral spectrum of this compound is still forthcoming.
Following a comprehensive review of scientific literature, there is no publicly available research data specifically detailing the biological activities and mechanistic studies of the chemical compound This compound for the topics requested.
Extensive searches for preclinical and in vitro studies on this specific molecule did not yield any information regarding its:
Anti-inflammatory and antioxidant potential
Herbicidal applications and mechanisms
Molecular and cellular mechanisms, including pathway disruption analysis
Cellular permeability and uptake
While research has been conducted on other compounds containing the thiazolo[5,4-c]pyridine (B153566) core or related structures, the strict requirement to focus solely on this compound means that no content can be generated for the specified outline. The scientific community has not published findings on the biological activities outlined in the request for this particular compound. Therefore, the requested article sections cannot be developed with the required scientific accuracy and detail.
Vi. Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Correlating Structural Modifications with Biological Potency
Systematic modifications of the 6-Methoxythiazolo[5,4-c]pyridin-2-amine scaffold have been performed to establish clear correlations between structural changes and biological potency. Research has shown that the core thiazolo[5,4-c]pyridine (B153566) ring system is crucial for its activity. For instance, in studies on related thiazolopyridine derivatives as selective β3-adrenoceptor agonists, the intact 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring was found to be essential for biological function. Acetylation of the 2-amino group or opening of the ring resulted in a loss of agonist activity.
While specific data for the 6-methoxy derivative is limited in publicly available literature, general SAR principles for the broader class of thiazolopyridines suggest that modifications at various positions can significantly impact potency. For example, in a series of thiazolo[5,4-b]pyridine (B1319707) derivatives developed as c-KIT inhibitors, functionalization at the 6-position was explored for the first time to identify novel inhibitors. nih.gov This highlights the importance of substitution on the pyridine (B92270) ring portion of the scaffold for modulating biological activity.
Interactive Data Table: SAR of Thiazolopyridine Derivatives
| Compound/Modification | Target | Activity | Reference |
| 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | β3-adrenoceptor | Agonist activity | |
| N-acetylated 2-amino derivative | β3-adrenoceptor | Abolished activity | |
| Ring-opened analogue | β3-adrenoceptor | Abolished activity | |
| Thiazolo[5,4-b]pyridine with 6-position functionalization | c-KIT | Potent inhibition | nih.gov |
Mapping Key Pharmacophoric Features of the Thiazolopyridine Scaffold
Pharmacophore modeling of the thiazolo[5,4-c]pyridine scaffold has identified several key features essential for its interaction with biological targets. The fused ring system itself provides a rigid framework that correctly orients the key interacting groups. The 2-amine group is a critical hydrogen bond donor, a common feature in many kinase inhibitors where it interacts with the hinge region of the ATP-binding site.
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to the binding affinity. The sulfur atom in the thiazole (B1198619) ring can participate in various non-covalent interactions, including van der Waals forces and potential sulfur-aromatic interactions. The specific placement of the methoxy (B1213986) group at the 6-position can influence the compound's solubility, metabolic stability, and interaction with the target protein, potentially by occupying a specific hydrophobic pocket.
Influence of Substituents on Biological Activity and Selectivity
The nature and position of substituents on the thiazolo[5,4-c]pyridine scaffold have a profound impact on both biological activity and selectivity. While direct studies on the 6-methoxy derivative are not widely reported, research on analogous structures provides valuable insights.
For a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, it was found that electron-donating groups, particularly amine-based substituents, at the 4'-position of a phenyl ring attached to the scaffold resulted in the best inhibitory activity against Mycobacterium tuberculosis. mdpi.com Conversely, electron-withdrawing groups at the same position led to inactivity. mdpi.com This demonstrates the sensitivity of the biological activity to the electronic properties of the substituents.
In the context of thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors, a 3-(trifluoromethyl)phenyl group at the R1 position was found to confer moderate enzymatic inhibitory activity, with molecular docking studies suggesting that the trifluoromethyl group fits well into a hydrophobic binding pocket. nih.gov This highlights how specific substituents can be tailored to interact with particular features of a target's active site, thereby influencing both potency and selectivity.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are common strategies in drug discovery to identify novel core structures with improved properties. While no specific examples of scaffold hopping originating directly from this compound are documented in the available literature, the broader thiazolopyridine class has been part of such investigations.
For instance, the thiazolo[5,4-b]pyridine scaffold has been utilized to develop inhibitors for various kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2, by functionalizing different positions of the ring system to target the ATP-binding site. nih.gov The heterocycle of 1,2,4-triazolo[1,5-a]pyrimidine is noted as a potential bioisostere for purine (B94841) scaffolds, a strategy that could be conceptually applied to the thiazolopyridine core to explore new chemical space and potentially discover compounds with different biological profiles or improved pharmacokinetic properties. mdpi.com
Vii. Medicinal Chemistry and Drug Discovery Applications
Rational Drug Design Principles for Thiazolopyridine Derivatives
The rational design of thiazolopyridine derivatives, including 6-methoxythiazolo[5,4-c]pyridin-2-amine, is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationships (SAR) and structure-based drug design (SBDD). The core thiazolopyridine scaffold serves as a versatile template that can be systematically modified to optimize interactions with specific biological targets.
Key principles in the rational design of these derivatives include:
Scaffold Hopping and Bioisosteric Replacement: The thiazolopyridine nucleus can be considered a bioisostere of other bicyclic heteroaromatic systems, allowing for scaffold hopping to explore new chemical space and intellectual property. Within the scaffold, individual atoms or groups can be replaced with bioisosteres to fine-tune properties. For instance, the 2-amino group is a critical pharmacophoric feature in many biologically active 2-aminothiazoles and their fused derivatives, often participating in key hydrogen bonding interactions with the target protein.
Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the thiazolopyridine core and its substituents to understand their impact on biological activity. For this compound, SAR exploration would involve modifying the methoxy (B1213986) group (e.g., converting it to other alkoxy groups, a hydroxyl group, or replacing it with other electron-donating or-withdrawing groups) to probe the steric and electronic requirements of the binding pocket. Similarly, substitution on the 2-amino group or the pyridine (B92270) ring can be explored to enhance potency and selectivity.
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be a powerful tool. nih.gov Molecular docking studies can predict the binding mode of this compound and its analogs within the active site of a target protein. nih.gov This information can then be used to design new derivatives with improved binding affinity and selectivity. For example, if the methoxy group is predicted to occupy a hydrophobic pocket, analogs with larger hydrophobic groups at this position could be synthesized and tested.
The design of novel imidazo[1,2-a]pyridine (B132010) derivatives as PI3Kα inhibitors has been guided by SBDD, where modifications on the core structure were made to optimize interactions with the target enzyme. nih.gov Similarly, a structure-based design approach was successfully used to develop selective inhibitors of cyclin-dependent kinases based on an aminoimidazo[1,2-a]pyridine scaffold. researchgate.net These examples highlight the potential of applying SBDD principles to the this compound core for various therapeutic targets.
Lead Identification and Optimization Strategies
The process of identifying a new drug candidate begins with the identification of a "lead" compound that exhibits a desired biological activity. For this compound, lead identification could occur through various strategies, including high-throughput screening (HTS) of compound libraries, fragment-based screening, or by designing compounds based on the structure of a known ligand for a particular target.
Once a lead compound is identified, the subsequent lead optimization phase aims to improve its drug-like properties, such as potency, selectivity, pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), and safety. Key strategies for the lead optimization of thiazolopyridine derivatives include:
Modification of Substituents: As with rational drug design, systematic modification of the substituents on the thiazolopyridine ring is a primary optimization strategy. For this compound, this would involve exploring a range of analogs with different groups at the 6-position and on the 2-amino group. For instance, in the development of 2-aminothiazoles for prion disease, modification of the substituents on the thiazole (B1198619) and the amino group led to compounds with improved brain exposure and potency. nih.gov
Improving Physicochemical Properties: The physicochemical properties of a lead compound, such as solubility and lipophilicity, are critical for its in vivo efficacy. The methoxy group in this compound can influence these properties. Optimization strategies might involve introducing polar groups to improve solubility or modifying lipophilicity to enhance cell permeability and oral bioavailability.
Metabolic Stabilization: The metabolic stability of a drug candidate is a key determinant of its duration of action. The methoxy group can be a site of metabolism (O-demethylation). If this is found to be a metabolic liability, strategies such as replacing the methyl group with a more stable group or introducing blocking groups at adjacent positions can be employed.
Enhancing Target Selectivity: For many therapeutic targets, achieving selectivity over related proteins is crucial to minimize off-target effects and toxicity. Lead optimization efforts would focus on designing analogs of this compound that exploit subtle differences in the binding sites of the target and off-target proteins to achieve the desired selectivity.
The following table provides hypothetical examples of lead optimization strategies that could be applied to this compound, based on common medicinal chemistry approaches.
| Optimization Goal | Strategy | Hypothetical Modification of this compound |
| Improve Potency | Introduce additional binding interactions | Substitution on the 2-amino group with a group that can form a hydrogen bond with the target. |
| Enhance Solubility | Introduce polar functional groups | Replacement of the 6-methoxy group with a 6-hydroxy or 6-morpholinoethoxy group. |
| Increase Metabolic Stability | Block metabolic hotspots | Replacement of the 6-methoxy group with a 6-difluoromethoxy group to prevent O-demethylation. |
| Improve Selectivity | Exploit differences in target and off-target binding pockets | Introduction of a bulky substituent at a position that is tolerated by the target but clashes with the off-target. |
Development of Chemical Probes and Research Tools
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. Given the potential for thiazolopyridine derivatives to interact with a variety of biological targets, this compound could serve as a scaffold for the development of such research tools.
The development of a chemical probe from a lead compound like this compound would involve:
Affinity and Selectivity Profiling: The compound would need to be thoroughly characterized for its binding affinity and selectivity against a panel of related and unrelated targets to ensure it interacts specifically with the intended target.
Introduction of Reporter Tags: To visualize the target or track its activity, the probe can be modified to include a reporter tag, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photoaffinity label for covalent modification of the target.
Cellular and In Vivo Validation: The utility of the chemical probe would need to be demonstrated in relevant biological systems, such as cell culture or animal models, to confirm its ability to engage the target and modulate its function.
A study on N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives for imaging α-synuclein aggregates in Parkinson's disease provides a relevant example. mdpi.com In this work, a lead compound was identified and optimized to develop positron emission tomography (PET) probes for the in vivo detection of α-synuclein. mdpi.com This demonstrates the potential of methoxypyridine-containing scaffolds to be developed into valuable research tools for studying neurodegenerative diseases. Similarly, this compound could potentially be developed into a chemical probe for a relevant biological target.
Contribution to Novel Therapeutic Modalities
The 2-aminothiazole (B372263) and thiazolopyridine scaffolds have been explored in the development of novel therapeutic modalities across a range of diseases. While specific research on this compound is not extensively documented in the public domain, the biological activities of related compounds suggest its potential contribution to various therapeutic areas.
Kinase Inhibition: The 2-aminothiazole moiety is a well-established hinge-binding motif in many kinase inhibitors. Derivatives of imidazo[1,2-a]pyridine have been investigated as inhibitors of PI3Kα, a key enzyme in cancer signaling pathways. nih.govnih.gov The 4-aminoquinazoline scaffold, which shares some structural similarities with the thiazolopyridine core, has also been a fruitful area for the development of PI3Kα inhibitors. nih.gov Given this precedent, this compound and its derivatives could be explored as potential kinase inhibitors for cancer therapy.
GPCR Modulation: Derivatives of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine have been identified as selective beta3-adrenoceptor agonists. nih.gov The beta3-adrenoceptor is a G-protein coupled receptor (GPCR) involved in the regulation of lipolysis and thermogenesis, making it a target for the treatment of obesity and type 2 diabetes. The specific substitution pattern on the thiazolopyridine core was found to be crucial for activity. nih.gov
Neurodegenerative Diseases: 2-Aminothiazole derivatives have been investigated for the treatment of prion diseases. nih.gov Lead optimization of an initial hit compound led to analogs with improved potency and pharmacokinetic properties. nih.gov The development of PET probes from N-(6-methoxypyridin-3-yl)quinoline-2-amine for imaging α-synuclein highlights the potential of related scaffolds in the diagnosis and study of Parkinson's disease. mdpi.com
Antimicrobial Agents: The 2-aminothiazole scaffold is present in several approved drugs with antimicrobial activity. The rational design of 2-amino-4-methylthiazole (B167648) analogs has led to the identification of potent inhibitors of GlcN-6-P synthase, an essential enzyme in bacteria and fungi. nih.gov
The following table summarizes the potential therapeutic applications of the this compound scaffold based on the activities of related compounds.
| Therapeutic Area | Potential Target | Relevant Findings from Related Compounds |
| Oncology | Kinases (e.g., PI3Kα, VEGFR2) | Imidazo[1,2-a]pyridine and 4-aminoquinazoline derivatives show potent PI3Kα inhibitory activity. nih.govnih.gov Imidazo[2,1-b]thiazole derivatives have shown inhibitory activity against VEGFR2. nih.gov |
| Metabolic Diseases | Beta3-Adrenoceptor | 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives are selective beta3-adrenoceptor agonists. nih.gov |
| Neurodegenerative Diseases | Prion Protein, α-Synuclein | 2-Aminothiazole derivatives show anti-prion activity. nih.gov N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives are being developed as PET probes for α-synuclein. mdpi.com |
| Infectious Diseases | Bacterial/Fungal Enzymes (e.g., GlcN-6-P synthase) | 2-Amino-4-methylthiazole analogs are potent antimicrobial agents. nih.gov |
Viii. Future Research Directions and Perspectives
Exploration of Novel Synthetic Methodologies
The initial focus of future research would be the development and optimization of synthetic routes to produce 6-Methoxythiazolo[5,4-c]pyridin-2-amine. A plausible starting point could be the adaptation of established methods for analogous thiazolopyridine scaffolds. For instance, the Bischler-Napieralski reaction, a known method for constructing the 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring system, could be investigated. nih.gov Researchers might explore various starting materials and reaction conditions to achieve a high-yield and cost-effective synthesis. The development of diverse synthetic pathways would be crucial for producing the compound in sufficient quantities for further studies and for creating a library of related derivatives for structure-activity relationship (SAR) analysis.
Advanced Computational Approaches for Predictive Modeling
In parallel with synthetic efforts, advanced computational modeling could provide valuable insights into the physicochemical properties and potential biological activities of this compound. Techniques such as Density Functional Theory (DFT) could be employed to predict its molecular geometry, electronic structure, and spectroscopic signatures. Molecular docking simulations could be used to screen the compound against a wide range of biological targets, such as kinases or receptors, to identify potential therapeutic applications. researchgate.net These predictive models would not only help in prioritizing experimental studies but also in designing derivatives with enhanced activity and selectivity.
Diversification of Biological Applications Beyond Current Scope
Given the lack of existing data, a broad-based screening approach would be necessary to uncover the biological applications of this compound. The thiazolopyridine core is present in compounds with a wide array of biological activities, including antimicrobial and anticancer properties. mdpi.comscbt.com Therefore, initial in vitro assays could assess its efficacy against various cancer cell lines and pathogenic microbes. Furthermore, based on the activities of structurally related molecules, its potential as a modulator of specific cellular pathways could be explored.
Integration of Multidisciplinary Research for Comprehensive Understanding
A holistic understanding of this compound will necessitate a multidisciplinary research approach. This would involve a close collaboration between synthetic chemists, computational chemists, biologists, and pharmacologists. The iterative cycle of design, synthesis, computational prediction, and biological testing would be essential to systematically explore the potential of this compound. Such an integrated approach would facilitate a comprehensive understanding of its mechanism of action, potential therapeutic value, and structure-activity relationships, paving the way for its potential development as a novel chemical probe or therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
